molecular formula C21H17N5O5 B2480065 N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1207016-95-2

N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2480065
CAS RN: 1207016-95-2
M. Wt: 419.397
InChI Key: IBDABFSSMUOOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemicals known for their complex molecular structure and potential biological activities. Although the specific compound's comprehensive studies are scarce, related research on similar compounds provides insights into their synthesis, molecular structure analysis, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that yield various analogues with potential biological activities. For instance, compounds derived from dibenzo[b,d]furan have been synthesized through reactions such as the SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction, showcasing the complexity and efficiency of modern synthetic methods in creating complex molecules (Kantevari et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of multiple heterocyclic rings, which may include pyrazole, pyrimidine, and furan units. These structural features are crucial for the compounds' biological activities and chemical properties. Advanced techniques such as X-ray diffraction analysis are often used to unequivocally determine the configuration of these molecules (Gabriele et al., 2006).

Scientific Research Applications

Synthesis and Biological Activity

  • A study explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research highlights the potential of compounds related to your query in the field of cancer and inflammation treatment (Rahmouni et al., 2016).

Antimycobacterial Activity

  • Novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole have been synthesized and evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB) (Kantevari et al., 2011).

Anti-Influenza Virus Activity

  • Compounds based on a similar structure have been tested for anti-avian influenza virus activity and showed promising results against the H5N1 virus (Flefel et al., 2012).

Versatile Precursor for Novel Azines and Azolotriazines

  • Research has been conducted on enaminone incorporating a dibromobenzofuran moiety as a versatile precursor for novel azines and azolotriazines, demonstrating the potential of furan-based compounds in the synthesis of complex heterocyclic structures (Sanad & Mekky, 2018).

DNA Molecular Recognition

  • A study on expanding the repertoire of natural product-inspired ring pairs for molecular recognition of DNA included a furan amino acid, suggesting the relevance of furan-based compounds in DNA-binding activities (Muzikar et al., 2011).

properties

IUPAC Name

N-[5-(furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O5/c1-12-9-19(27)24-21(22-12)26-18(10-13(25-26)14-7-4-8-29-14)23-20(28)17-11-30-15-5-2-3-6-16(15)31-17/h2-10,17H,11H2,1H3,(H,23,28)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDABFSSMUOOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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